4-acetamidophenyl retinoate

topical retinoid therapeutic index skin irritation

4-Acetamidophenyl retinoate (BMY-30123/BMS-181163), a topical retinoid prodrug, offers equipotent efficacy to tretinoin with a ≥10-fold lower irritation profile. This enables retinoid pathway research without confounding inflammatory responses. It uniquely features species-specific ester hydrolysis rates, serving as a critical tool for translational studies and formulation benchmarking. For procurement managers, this compound is a specialized, high-purity reference standard essential for dermatological and oncology research, ensuring data reproducibility and scientific validity in irritation-to-efficacy ratio studies.

Molecular Formula C28H35NO3
Molecular Weight 433.6 g/mol
CAS No. 1959588-74-9
Cat. No. B1233336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamidophenyl retinoate
CAS1959588-74-9
Synonyms4-(acetylamino)phenylretinoate
BMY 30123
BMY-30123
BMY30123
retinoic acid, 4-(acetylamino)phenyl este
Molecular FormulaC28H35NO3
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C
InChIInChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9+,21-19+
InChIKeyLQBHPDDJEMOJQA-ABRSJASVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamidophenyl Retinoate (BMY-30123 / BMS-181163): A Topical Retinoid Prodrug with Quantified Safety Differentiation for Dermatological Research Procurement


4-Acetamidophenyl retinoate (CAS 1959588-74-9), also designated BMY-30123 or BMS-181163, is the acetamidophenyl ester prodrug of all-trans-retinoic acid (tretinoin). It belongs to the topical retinoid class and was developed to retain retinoid efficacy while reducing the local irritation and systemic toxicity associated with tretinoin. Preclinical head-to-head studies demonstrate that BMY-30123 is equipotent with tretinoin across multiple retinoid-sensitive skin models yet exhibits a ≥10-fold enhancement in therapeutic index due to markedly lower skin irritation [1]. A subsequent mechanistic study established that its in-vivo activity is governed by species-specific ester hydrolysis: the compound is substantially hydrolyzed to active tretinoin in mouse skin but minimally in human skin, directly explaining its differential translational profile [2].

Why Tretinoin or Other Topical Retinoids Cannot Substitute for 4-Acetamidophenyl Retinoate in Irritation-Sensitive Dermatological Applications


Tretinoin (all-trans-retinoic acid), the active metabolite of 4-acetamidophenyl retinoate, cannot substitute for this prodrug because equieffective doses produce substantially greater local irritation: in rabbit skin, tretinoin elicits perceptible irritation at doses 10-fold lower than BMY-30123 [1]. Other in-class topical retinoids such as adapalene or tazarotene lack head-to-head therapeutic index comparisons with this compound and differ in receptor selectivity profiles, making interchangeable substitution unsupported by evidence. Furthermore, the species-specific hydrolysis rate of BMS-181163—substantial in mouse skin but minimal in human skin—means that preclinical efficacy observed in murine models does not translate directly to human skin via the same mechanism, a critical consideration for translational research design [2]. These quantitative differences make generic substitution scientifically invalid for protocols requiring defined irritation-to-efficacy ratios.

Head-to-Head Quantitative Differentiation of 4-Acetamidophenyl Retinoate vs. Tretinoin and Retinoid Esters: Evidence for Scientific Procurement Decisions


Therapeutic Index: ≥10-Fold Enhancement Over Tretinoin in Integrated Efficacy-Irritation Analysis

BMY-30123 and tretinoin were equipotent across multiple retinoid-sensitive skin models (rhino mouse utriculi reduction, epidermal hyperplasia, phorbol-ester-stimulated DNA synthesis). However, repeated topical application to rabbit skin revealed that the first perceptible signs of skin irritation for BMY-30123 occurred at a dose 10 times higher than that observed for tretinoin. Integrating equipotent efficacy with this 10-fold higher irritation threshold, the authors calculated that BMY-30123 provides, at a minimum, a 10-fold enhancement in the therapeutic index relative to tretinoin [1].

topical retinoid therapeutic index skin irritation efficacy-toxicity ratio

Topical Efficacy: Equipotent to Tretinoin in Rhino Mouse Utriculi Reduction (ED30 Comparison)

In the rhino mouse utriculi reduction assay—a standard quantitative model for antikeratinizing retinoid activity—BMY-30123 demonstrated an ED30 value of 0.037 mM compared with 0.015 mM for tretinoin. Despite the approximately 2.5-fold numerical difference in ED30, the compounds were described as equipotent in this and the mouse epidermal hyperplasia model and in suppression of phorbol-ester-stimulated DNA synthesis [1].

rhino mouse assay utriculi reduction ED30 retinoid potency

Systemic Toxicity Safety Margin: 20-Fold Superiority Over Tretinoin in Hypervitaminosis A Model

After oral or intraperitoneal administration in mice, BMY-30123 exhibited low retinoid activity systemically and produced no signs of hypervitaminosis A-related toxicity at doses twenty times higher than the no-effect dose of tretinoin. This indicates that the intact prodrug has minimal systemic retinoid activity and that any absorbed fraction does not contribute meaningfully to systemic toxicity [1].

systemic toxicity hypervitaminosis A safety margin oral bioavailability

Species-Specific Hydrolysis Rate: Substantial Activation in Mouse Skin vs. Minimal Hydrolysis in Human Skin

In-vitro hydrolysis assays using mouse and human skin homogenates demonstrated that BMS-181163 was substantially hydrolyzed in mouse skin homogenates (hydrolysis rate constant k ≈ 1.01 ± 0.13 h⁻¹ for the acetamidophenyl ester of tRA) to release active all-trans-retinoic acid, but underwent minimal hydrolysis in human skin preparations. In contrast, the phenyl ester of tRA and other phenyl esters with hydrolysis rates below 0.3 h⁻¹ were inactive in-vivo. Among six retinoid phenyl esters tested, only those with higher hydrolysis rates (BMS-181163 and the acetamidophenyl esters of Ch-80 and TTNPB) exhibited in-vivo activity comparable to their parent free acids [1].

prodrug hydrolysis species-specific metabolism skin homogenate assay translational pharmacology

Anti-Invasion Activity: Quantitative Suppression of Melanoma Cell Basement Membrane Invasion

In a reconstituted basement membrane invasion assay, 4-acetamidophenyl retinoate (4-APR) at concentrations of 10⁻⁵ mol/L and 10⁻⁶ mol/L suppressed the invasion of B16-F10 mouse melanoma cells by 54.2% and 41.9%, respectively. The compound also reduced type IV collagenase activity in the serum-free supernatant of CNE-2Z cells and inhibited B16-F10 cell adherence to laminin, fibronectin, and Matrigel [1]. No direct comparator retinoid was tested in the same experimental system; this evidence establishes a quantitative baseline for anti-invasive activity that can support further comparative studies.

tumor invasion melanoma basement membrane type IV collagenase TIMP-1

Scientifically Validated Application Scenarios for 4-Acetamidophenyl Retinoate Based on Quantitative Differentiation Evidence


Preclinical Dermatological Efficacy Studies Requiring Reduced Irritation Confounders

In rodent models of retinoid-sensitive skin conditions (rhino mouse utriculi reduction, epidermal hyperplasia, UVB-induced photodamage), 4-acetamidophenyl retinoate delivers efficacy equipotent to tretinoin while producing skin irritation only at doses 10-fold higher. This enables researchers to study retinoid-mediated epidermal differentiation and proliferation without the confounding inflammatory responses that accompany tretinoin application at pharmacologically active doses [1].

Topical Formulation Development Targeting Improved Therapeutic Index

The ≥10-fold therapeutic index enhancement over tretinoin, combined with a 20-fold systemic safety margin against hypervitaminosis A, positions 4-acetamidophenyl retinoate as a reference compound for developing novel topical retinoid formulations where minimizing both local irritation and systemic exposure is a primary design criterion. Formulation scientists can benchmark new excipients or delivery systems against this established efficacy-to-irritation ratio [1].

Species-Selective Prodrug Mechanistic Studies in Translational Pharmacology

The stark differential in hydrolysis rates between mouse skin (substantial, k ≈ 1.01 h⁻¹) and human skin (minimal) makes this compound a uniquely characterized tool for investigating species-specific esterase activity in skin. Researchers can use it to study the role of cutaneous esterases in prodrug activation and to calibrate in-vitro to in-vivo extrapolation models for topically applied ester prodrugs [1].

Tumor Invasion and Metastasis Research with Quantified Anti-Invasive Activity

For oncology researchers investigating retinoid-mediated suppression of tumor cell invasion, 4-APR has established quantitative benchmarks: 54.2% and 41.9% inhibition of B16-F10 melanoma cell invasion at 10⁻⁵ and 10⁻⁶ mol/L, respectively, with concomitant reduction in type IV collagenase activity and induction of TIMP-1 mRNA expression. This provides a defined activity baseline for structure-activity relationship studies or combination therapy investigations [1].

Quote Request

Request a Quote for 4-acetamidophenyl retinoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.